molecular formula C15H13NO4 B12844040 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid

4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B12844040
M. Wt: 271.27 g/mol
InChI Key: UUCYHAYDMCZZRE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic IUPAC name 4-amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid encodes critical structural information:

  • Biphenyl backbone : Two benzene rings connected by a single bond (positions 1 and 1').
  • Substituents :
    • Amino group (-NH$$2$$) : At position 4 on the first benzene ring.
    • Methoxycarbonyl group (-COOCH$$3$$) : At position 4' on the second benzene ring.
    • Carboxylic acid (-COOH) : At position 3 on the first benzene ring.

Structural Features

Feature Position Electronic Contribution
Amino group 4 Electron-donating (+M)
Carboxylic acid 3 Electron-withdrawing (-I)
Methoxycarbonyl 4' Electron-withdrawing (-I)

The spatial arrangement creates a polarized electronic environment, with the amino group counterbalancing the electron-withdrawing effects of the carboxylic acid and methoxycarbonyl groups. X-ray crystallography would likely reveal dihedral angles between the benzene rings influenced by steric interactions, though the absence of ortho-substituents minimizes rotational restriction.

Historical Context in Biphenyl Derivative Research

Biphenyl chemistry originated in the 19th century with Wurtz-Fittig coupling, a method for aryl-aryl bond formation via sodium-mediated dimerization of haloarenes. However, these early techniques lacked regiocontrol, making the synthesis of asymmetrically substituted biphenyls like 4-amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid challenging.

Key Advancements :

  • Transition Metal Catalysis : The Suzuki-Miyaura cross-coupling (1979) revolutionized biphenyl synthesis by enabling precise coupling of boronic acids with haloarenes. This method could assemble the biphenyl core of the target compound using 3-bromo-4-nitrobenzoic acid and 4-(methoxycarbonyl)phenylboronic acid.
  • Protecting Group Strategies : Temporary protection of the amino and carboxylic acid groups (e.g., as tert-butoxycarbonyl [Boc] or methyl esters) prevents unwanted side reactions during coupling steps.
  • Directed Ortho-Metalation : Modern techniques allow sequential functionalization of pre-coupled biphenyls, facilitating the introduction of the amino and methoxycarbonyl groups at specific positions.

These innovations underscore the compound’s synthetic accessibility, though its specific preparation route remains proprietary in commercial catalogs.

Positional Isomerism and Functional Group Interplay

The compound’s properties are exquisitely sensitive to substituent positioning, as demonstrated through comparative analysis with isomers:

Positional Isomerism :

  • 4-Amino-3'-(methoxycarbonyl) isomer : Shifting the methoxycarbonyl group to position 3' alters conjugation pathways, reducing the electron-withdrawing effect on the first ring.
  • 3-Amino-4'-(methoxycarbonyl) isomer : Relocating the amino group to position 3 diminishes its resonance stabilization, increasing basicity.

Functional Group Synergy :

  • Acid-Base Behavior : The carboxylic acid (pK$$a$$ ≈ 2.5) and amino group (pK$$a$$ ≈ 4.5) create a zwitterionic form at physiological pH, enhancing solubility in polar solvents.
  • Intramolecular Hydrogen Bonding : A potential six-membered ring forms between the amino group and carboxylic acid, stabilizing the planar conformation:
    $$
    \text{NH}2 \cdots \text{O}—\text{C(OH)}—\text{O}—\text{C(=O)—OCH}3
    $$
    This interaction may reduce rotational freedom about the biphenyl axis, though not sufficiently to induce atropisomerism.

Electronic Effects :

  • The methoxycarbonyl group withdraws electrons via induction (-I), polarizing the second benzene ring.
  • The amino group donates electrons (+M), offsetting deactivation of the first ring and enabling electrophilic substitution at position 2 or 5.

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-amino-5-(4-methoxycarbonylphenyl)benzoic acid

InChI

InChI=1S/C15H13NO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,16H2,1H3,(H,17,18)

InChI Key

UUCYHAYDMCZZRE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method involves the nitration of biphenyl to introduce nitro groups, followed by reduction to form amino groups. The carboxylation and esterification steps are then carried out to introduce the carboxylic acid and methoxycarbonyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these back to the amino form.

Scientific Research Applications

4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4’-(methoxycarbonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Electronic Effects

  • The methoxycarbonyl group (COOCH₃) in the target compound is electron-withdrawing, reducing electron density on the biphenyl system compared to the electron-donating methoxy group (OCH₃) in ’s compound. This difference may influence reactivity in coupling reactions (e.g., decarboxylative pathways as in ).

Solubility and Physicochemical Properties

  • The target compound’s carboxylic acid and amino groups enable zwitterionic behavior, improving solubility in aqueous media at neutral pH. In contrast, analogs like 4'-fluoro[1,1'-biphenyl]-3-carboxylic acid () lack amino groups, resulting in lower polarity.

Biological Activity

4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family, characterized by the presence of an amino group, a methoxycarbonyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C15H13NO4
  • Molecular Weight : 271.27 g/mol
  • CAS Number : [Not provided in search results]

The structural features of this compound allow it to participate in various chemical reactions, which are essential for its biological activity.

The biological activity of 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins or nucleic acids, while the carboxylic acid group can engage in ionic interactions. These interactions may influence various biological processes, including enzyme activity and gene expression.

Antitumor Activity

The biphenyl structure is often associated with anticancer properties. Compounds that share structural similarities with 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid have been evaluated for their effects on cancer cell lines. For instance, some derivatives have demonstrated the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Study on Histone Demethylases

A recent study explored the interaction of small molecules with histone demethylases, where compounds similar to 4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid were tested for their ability to inhibit KDM4A enzymatic activity. The results indicated that certain derivatives could effectively inhibit demethylation processes critical for gene regulation, suggesting a potential role in cancer therapy .

In Silico Studies

In silico studies have been conducted to predict the biological activity of this compound based on its chemical structure. These studies suggest that modifications to the biphenyl core can enhance binding affinity to target proteins involved in disease pathways .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
2-Amino-4-(methoxycarbonyl)phenylboronic acid Boronic acid instead of carboxylic acidAntitumor properties
4-Aminobiphenyl Lacks methoxycarbonyl and carboxylic groupsLess versatile in biological applications

Q & A

Q. What are the recommended synthetic routes for 4-amino-4'-(methoxycarbonyl)biphenyl-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using a biphenyl scaffold. Key steps include:
  • Coupling : A brominated biphenyl intermediate (e.g., 3-bromo-4-aminobenzoic acid) is reacted with a methoxycarbonyl-substituted boronic acid under Pd catalysis. Optimal conditions: 1.5 mol% Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1), 80°C for 12 hours .
  • Protection/Deprotection : The amino group is protected with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling, followed by acidic deprotection (e.g., TFA in DCM) .
  • Yield Optimization : Lower temperatures (60°C) reduce decarboxylation of the carboxylic acid group, improving yields to ~65% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:
  • HPLC : Reverse-phase C18 column (e.g., Ascentis® Express Fused-Core®), UV detection at 254 nm, mobile phase: acetonitrile/0.1% TFA in water (gradient: 20–80% over 15 min). Purity >95% is acceptable for biological assays .
  • NMR : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 8.2 (carboxylic acid proton), δ 6.8–7.6 (biphenyl aromatic protons), δ 3.9 (methoxycarbonyl singlet) .
  • Mass Spectrometry : ESI-MS expected [M+H]⁺ = 316.1 (calculated for C₁₅H₁₄NO₄⁺) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Solid State : Store at –20°C under inert gas (argon) to prevent oxidation of the amino group. Stability >12 months confirmed by TLC and HPLC .
  • Solution Phase : Avoid aqueous buffers at pH >7 (risk of ester hydrolysis in methoxycarbonyl group). Use DMSO stocks (≤10 mM) with desiccants .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the biphenyl core be addressed?

  • Methodological Answer : Regioselective modification requires:
  • Directed Ortho-Metalation : Use a directing group (e.g., carboxylic acid) to install substituents at the 3-position. LDA (lithium diisopropylamide) in THF at –78°C enables controlled metalation .
  • Cross-Coupling : Prioritize electron-deficient aryl halides (e.g., 4-bromo-3-nitrobenzoic acid) for Pd-catalyzed coupling to minimize competing homocoupling .

Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Artifacts : Trace metal residues (e.g., Pd from coupling) can inhibit enzymes. Purify via chelating resins (e.g., Chelex 100) .
  • Assay Conditions : Test activity in both Tris-HCl (pH 7.4) and phosphate buffers; the carboxylic acid group’s ionization state affects binding .
  • Control Experiments : Compare with structurally analogous negative controls (e.g., 4'-methyl instead of methoxycarbonyl) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use in silico tools to:
  • Predict LogP : Adjust the methoxycarbonyl group to balance hydrophobicity (target LogP 2–3 for oral bioavailability) .
  • Docking Studies : Target-specific modeling (e.g., COX-2 enzyme) identifies steric clashes with the biphenyl core. Introduce substituents at the 4'-position to enhance fit .
  • Metabolic Stability : Simulate CYP3A4 metabolism with Schrödinger’s ADMET Predictor™; fluorination at the 3-position reduces oxidative degradation .

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